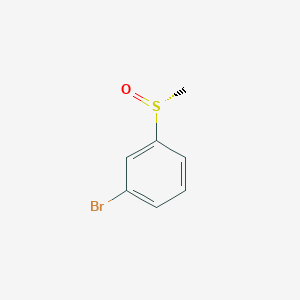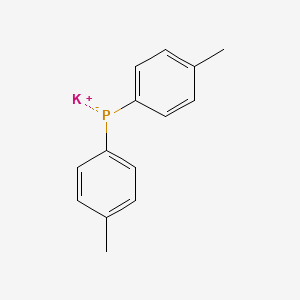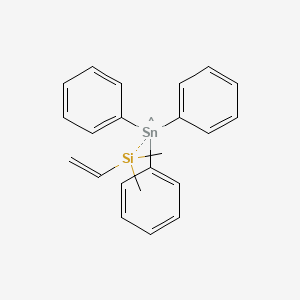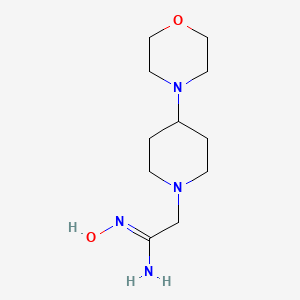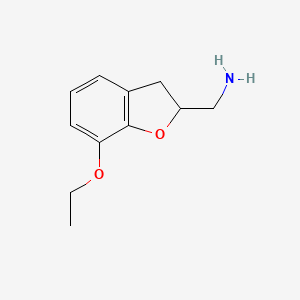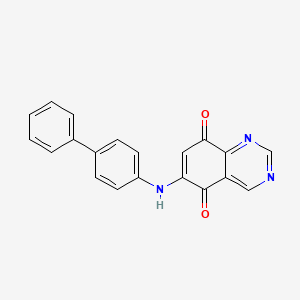
6-(4-Phenylanilino)quinazoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Phenylanilino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylanilino)quinazoline-5,8-dione typically involves the reaction of 4-phenylaniline with quinazoline-5,8-dione under specific conditions. One common method includes the use of a metal-catalyzed reaction, where a metal catalyst such as palladium is used to facilitate the coupling of the aniline derivative with the quinazoline core . Other methods may involve microwave-assisted reactions or phase-transfer catalysis to improve yield and reaction efficiency .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Phenylanilino)quinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-5,8-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-(4-Phenylanilino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation . The compound’s ability to bind to these targets is attributed to its unique chemical structure, which allows for specific interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(4-Phenylanilino)quinazoline-5,8-dione include other quinazoline derivatives such as:
- 4-Anilinoquinazoline
- 2-Phenylquinazoline
- 6-Iodoquinazoline
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .
Propiedades
Fórmula molecular |
C20H13N3O2 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
6-(4-phenylanilino)quinazoline-5,8-dione |
InChI |
InChI=1S/C20H13N3O2/c24-18-10-17(20(25)16-11-21-12-22-19(16)18)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,23H |
Clave InChI |
YOULFPRRTVALHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=O)C4=NC=NC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
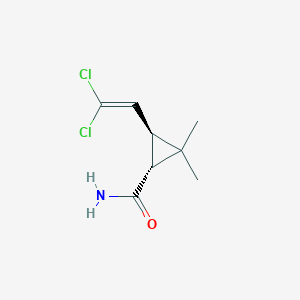
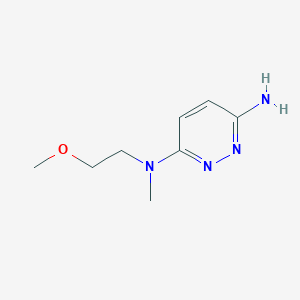
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
